molecular formula C22H45BF4P2Rh-2 B13149154 (R)-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

(R)-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B13149154
M. Wt: 561.3 g/mol
InChI Key: NNPQKTQTQCHMNQ-KJWGIZLLSA-N
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Description

®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a complex organometallic compound. It is known for its unique structure and significant applications in catalysis, particularly in asymmetric synthesis and hydrogenation reactions. The compound features a rhodium center coordinated with a cyclooctadiene ligand and a phosphine ligand, making it highly effective in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of rhodium precursors with the appropriate phosphine ligands under controlled conditions. One common method includes the use of rhodium chloride and the phosphine ligand in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and pressures, with the presence of solvents such as dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. In hydrogenation reactions, the primary products are saturated hydrocarbons, while substitution reactions yield new organometallic complexes with different ligands .

Mechanism of Action

The mechanism of action of ®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with substrates, facilitating various catalytic transformations. The phosphine ligands stabilize the rhodium center and enhance its reactivity. The cyclooctadiene ligand provides additional stabilization and influences the compound’s selectivity and activity in catalytic processes .

Properties

Molecular Formula

C22H45BF4P2Rh-2

Molecular Weight

561.3 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl(methylphosphanylmethyl)phosphane;2-methylpropane;rhodium;tetrafluoroborate

InChI

InChI=1S/C10H24P2.C8H12.C4H9.BF4.Rh/c1-9(2,3)12(8-11-7)10(4,5)6;1-2-4-6-8-7-5-3-1;1-4(2)3;2-1(3,4)5;/h11H,8H2,1-7H3;1-2,7-8H,3-6H2;1-3H3;;/q;;2*-1;/b;2-1-,8-7-;;;

InChI Key

NNPQKTQTQCHMNQ-KJWGIZLLSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[C-](C)C.CC(P(C(C)(C)C)CPC)(C)C.C1/C=C\CC/C=C\C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.C[C-](C)C.CC(C)(C)P(CPC)C(C)(C)C.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

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